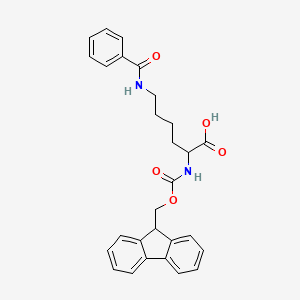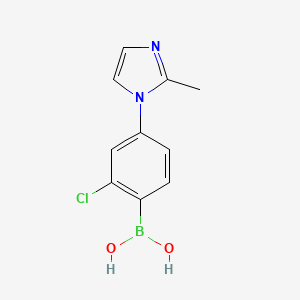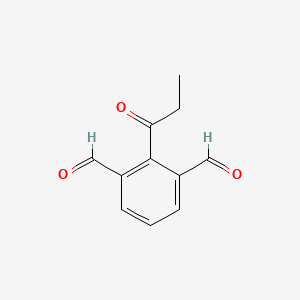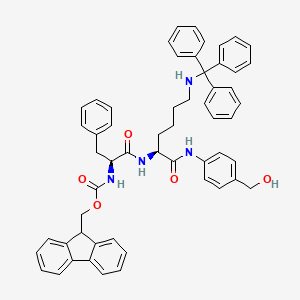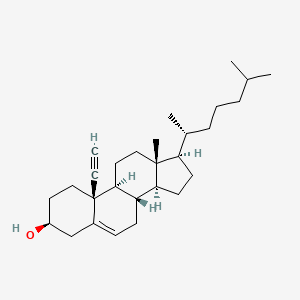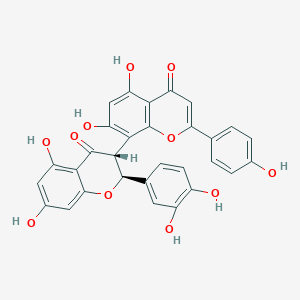![molecular formula C12H14S B14076045 2,3,4,7-Tetramethylbenzo[b]thiophene CAS No. 1010-50-0](/img/structure/B14076045.png)
2,3,4,7-Tetramethylbenzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene, 2,3,4,7-tetramethyl- is an aromatic organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. The presence of four methyl groups at the 2, 3, 4, and 7 positions of the benzothiophene ring makes this compound unique. Benzothiophenes are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene, 2,3,4,7-tetramethyl- can be achieved through several methods. One common approach involves the cyclization of aryl sulfides in the presence of catalysts. For instance, the oxidation-cyclization of 2-phenylthioethanol in the presence of palladium on aluminum oxide (Pd/Al) as a catalyst at high temperatures is a known method . Another method involves the use of a stable dimethyl (thiodimethyl)sulfonium tetrafluoroborate salt for the electrophilic cyclization of o-alkynyl thioanisoles .
Industrial Production Methods
Industrial production of benzo[b]thiophene derivatives often involves large-scale catalytic processes. The use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction, is common in industrial settings. These methods allow for the efficient production of substituted benzothiophenes with high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[b]thiophene, 2,3,4,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form thiophene oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA is a common oxidizing agent used for thiophene oxidation.
Reduction: Hydrogenation using palladium catalysts can be employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include thiophene oxides, dihydro derivatives, and various substituted benzothiophenes depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene, 2,3,4,7-tetramethyl- has significant applications in scientific research:
Wirkmechanismus
The mechanism of action of benzo[b]thiophene, 2,3,4,7-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, making it useful in organic electronics. In medicinal chemistry, it interacts with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene: The parent compound without the methyl substitutions.
Benzo[c]thiophene: An isomer with a different ring fusion pattern.
Thiophene: A simpler heterocyclic compound with a single sulfur atom in a five-membered ring.
Uniqueness
Benzo[b]thiophene, 2,3,4,7-tetramethyl- is unique due to the presence of four methyl groups, which can influence its chemical reactivity and physical properties. These substitutions can enhance its stability and make it more suitable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
1010-50-0 |
|---|---|
Molekularformel |
C12H14S |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
2,3,4,7-tetramethyl-1-benzothiophene |
InChI |
InChI=1S/C12H14S/c1-7-5-6-8(2)12-11(7)9(3)10(4)13-12/h5-6H,1-4H3 |
InChI-Schlüssel |
ZMAWYWXCNZDPRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(SC2=C(C=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
![2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)
